molecular formula C16H18N2O3S B273187 1-Acetyl-4-(naphthylsulfonyl)piperazine

1-Acetyl-4-(naphthylsulfonyl)piperazine

Cat. No. B273187
M. Wt: 318.4 g/mol
InChI Key: LMJCEHUIFQEFAK-UHFFFAOYSA-N
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Patent
US07759339B2

Procedure details

1-Acetylpiperazine (0.500 g, 3.9 mmol), 1-naphthalenesulfonyl chloride (0.884 g, 3.9 mmol) and DMAP (0.095 g, 0.70 mmol) were dissolved in pyridine (6 mL). After stirring overnight, the reaction mixture was concentrated in vacuo, and quenched with an ice cold solution of 1.0 M HCl (15 mL). The resulting precipitate was filtered and rinsed with water. Trituration with ether followed by filtration provided the 1.06 g (85%) of the title compound as a white solid. 1H NMR (400 MHz, Chloroform-d) δ, ppm: 2.00 (s, 3 H), 3.12-3.21 (m, 4 H), 3.45-3.54 (m, 2 H), 3.57-3.67 (m, 2 H), 7.56-7.67 (m, 3 H), 7.94 (d, J=7.58 Hz, 1 H), 8.10 (d, J=8.08 Hz, 1 H), 8.20 (d, J=7.58 Hz, 1 H), 8.73 (d, J=9.09 Hz, 1 H); ESI-MS: m/z 319.4 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.884 g
Type
reactant
Reaction Step One
Name
Quantity
0.095 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[C:10]1([S:20](Cl)(=[O:22])=[O:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:10]1([S:20]([N:7]2[CH2:8][CH2:9][N:4]([C:1](=[O:3])[CH3:2])[CH2:5][CH2:6]2)(=[O:22])=[O:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
0.884 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
0.095 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
quenched with an ice cold solution of 1.0 M HCl (15 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
rinsed with water
FILTRATION
Type
FILTRATION
Details
Trituration with ether followed by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)N1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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